molecular formula C6H6N4O2 B8700485 1,3,5-Triazine-2-carbonitrile, 4,6-dimethoxy- CAS No. 89067-44-7

1,3,5-Triazine-2-carbonitrile, 4,6-dimethoxy-

Cat. No.: B8700485
CAS No.: 89067-44-7
M. Wt: 166.14 g/mol
InChI Key: VQETXCCOYWPLKV-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2-carbonitrile, 4,6-dimethoxy- is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazine-2-carbonitrile, 4,6-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2-carbonitrile, 4,6-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89067-44-7

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

4,6-dimethoxy-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C6H6N4O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h1-2H3

InChI Key

VQETXCCOYWPLKV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 26 g of potassium cyanide and 60 g of oven-dried acetamide was heated to 85°-90° C. To this melt was added 24 g of the product from Example 2 in portions over a period of 15-20 minutes. The resulting brown reaction solution was heated to 90°-100° C. for an additional one hour. When the solution had cooled to room temperature, water was added and the aqueous layer was extracted with ether and methylene chloride. The combined organic extracts were backwashed with several small portions of water, brine, and were then dried over magnesium sulfate and concentrated in vacuo to afford 6.5 g of 2-cyano-4,6-dimethoxy-1,3,5-triazine as a light yellow solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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